Cladoniamide E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

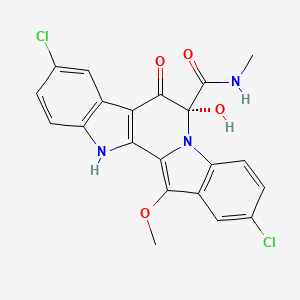

Cladoniamide E is an organic heteropentacyclic compound that is 7,12-dihydro-6H-pyrido[1,2-a:3,4-b']diindole substituted by chloro groups at positions 2 and 9, a hydroxy group and an N-methyl carbamyl group at position 6, a methoxy group at position 13, and an oxo group at position 7 (the 6R stereoisomer). It is isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heteropentacyclic compound, an organochlorine compound, a tertiary alcohol and a secondary carboxamide.

Scientific Research Applications

Biosynthesis and Structural Characteristics

The biosynthetic pathway of cladoniamides, including Cladoniamide E, involves the oxidative dimerization of two molecules of L-tryptophan. This process leads to the formation of an indolocarbazole core, which is then modified through a series of enzymatic and non-enzymatic reactions to produce the final compounds. Research has identified several key enzymes involved in this pathway, including flavin-dependent oxygenases that facilitate critical rearrangements necessary for the formation of the indenotryptoline structure characteristic of cladoniamides .

Key Structural Features

- Indolocarbazole Core : The backbone structure that serves as a precursor for various modifications.

- Indenotryptoline Structure : Unique to cladoniamides, this structure is derived from rearrangements of the indolocarbazole core.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. Studies indicate that it exhibits significant activity at concentrations as low as 10 µg/mL, suggesting potential as a lead compound in anticancer drug development . The mechanism appears to involve interference with cellular processes critical for cancer cell survival.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of cladoniamides, including this compound. Compounds from this family have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This property positions cladoniamides as candidates for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Biochemical Studies

The elucidation of the biosynthetic gene clusters responsible for cladoniamide production has opened avenues for further biochemical research. Understanding these pathways allows for combinatorial biosynthesis approaches, potentially leading to novel derivatives with enhanced biological activities . The ability to manipulate these pathways through genetic engineering offers a promising strategy for producing new compounds with desired properties.

Case Study 1: Cytotoxicity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound induces apoptosis at specific concentrations. The study utilized assays to measure cell viability and apoptosis markers, confirming that this compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This was particularly notable against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Chemical Reactions Analysis

Biosynthetic Origin and Pathway Context

Cladoniamide E (6 ) originates from the cladoniamide biosynthetic pathway, which converts indolocarbazole precursors into indolotryptoline scaffolds. Key steps include:

-

Enzymatic oxidation : Flavoenzyme ClaX1 catalyzes cis-diol formation at the C4c-C7a position of indolocarbazoles .

-

N-methylation : ClaM1 methylates the succinimide ring of the diol intermediate .

-

Scaffold rearrangement : ClaX2 mediates the oxidative rearrangement to form the indolotryptoline core .

-

Non-enzymatic decomposition : this compound arises via base-catalyzed succinimide ring opening of cladoniamides A-B (1 –2 ) .

Non-Enzymatic Formation of this compound

This compound is generated through spontaneous degradation under alkaline conditions:

Reaction :

Cladoniamide A BpH 8 8 24hCladoniamide E Other Minor Derivatives

Key Findings :

-

pH sensitivity : Ring opening occurs in neutral and alkaline solutions, with full conversion at pH 8.8 .

-

Structural evidence : NMR and LC-MS confirmed the loss of the N-methyl-succinimide ring and formation of open-chain derivatives .

-

Kinetics : Decomposition progresses over 12–24 hours, with intermediates detectable via HPLC .

Table 1. Reaction Conditions and Outcomes

| Parameter | Condition/Result | Reference |

|---|---|---|

| Optimal pH | 8.8 | |

| Time to completion | 24 hours | |

| Major Products | Cladoniamides D-G (4 –7 ) | |

| Key Intermediate | Open-chain succinimide derivative |

Structural Characterization and Stability

-

Core structure : this compound retains the indolotryptoline scaffold but lacks the N-methyl-succinimide ring present in cladoniamides A-B .

-

Reactivity : The electron-rich bis-indole system renders it prone to further decomposition under prolonged basic conditions .

-

Detection : Identified in heterologous production systems (e.g., Streptomyces coelicolor) via LC-MS and UV/Vis profiling .

Biological and Experimental Context

-

Heterologous production : Engineered E. coli strains expressing ClaX1, ClaM1, ClaX2, and ClaM3 confirmed the enzymatic cascade preceding non-enzymatic steps .

-

Biological activity : While this compound itself was not assayed, related derivatives (e.g., 3-chloroarcyriaflavin A) showed IC50 values of 1.42–4.42 μM against HCT-116 cancer cells .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What established protocols are recommended for the synthesis of Cladoniamide E, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols for this compound typically involve multi-step organic reactions, such as heterocyclic ring formation and regioselective modifications. Key steps include optimizing reaction conditions (e.g., temperature, catalysts) and purification via column chromatography or HPLC. Reproducibility requires meticulous documentation of stoichiometric ratios, solvent systems, and reaction times. Independent replication by a second researcher and validation using spectroscopic data (e.g., NMR, HRMS) are critical . Raw data and procedural deviations should be archived in supplementary materials to facilitate peer validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 1D/2D) are essential for confirming molecular structure. Purity assessment requires HPLC-UV/Vis or UPLC-MS with gradient elution protocols. For trace impurities, tandem MS/MS or crystallography may resolve ambiguities. Researchers should cross-reference spectral data with published libraries and include error margins (e.g., ppm for NMR shifts) in reports .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while controlling for confounding variables?

- Methodological Answer : Use a factorial design to isolate variables (e.g., dose-response, cell line specificity). Include positive/negative controls (e.g., known inhibitors, solvent-only groups) and randomize sample processing to minimize batch effects. For in vivo studies, stratify animal models by age, sex, and genetic background. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from methodological variability (e.g., assay type, exposure duration). Conduct a systematic review to identify confounding factors (e.g., MTT vs. ATP-based assays). Replicate key experiments under standardized conditions and perform meta-analyses to quantify effect sizes. Principal contradiction analysis (identifying dominant variables influencing outcomes) can clarify inconsistencies .

Q. Which statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in preclinical models?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) are standard. For longitudinal data, mixed-effects models account for intra-subject variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. Open-source tools like R or Python’s SciPy suite ensure reproducibility .

Q. How can researchers ensure reproducibility in this compound’s biosynthesis studies involving microbial hosts?

- Methodological Answer : Standardize microbial strain lineages (e.g., ATCC-certified cultures) and growth media (e.g., defined vs. complex media). Document fermentation parameters (pH, aeration, temperature) and use LC-MS to monitor metabolite profiles across batches. Share strain engineering protocols (e.g., CRISPR vectors) via repositories like Addgene .

Q. Ethical and Reporting Considerations

Q. What ethical guidelines govern informed consent in clinical studies involving this compound derivatives?

- Methodological Answer : Obtain ethics committee approval (specify name, date, and approval number) and ensure consent forms detail risks, benefits, and data anonymization procedures. For pseudonymized data, specify who holds the re-identification key and storage protocols (e.g., encrypted servers). Follow GDPR or HIPAA standards for data transparency .

Q. What frameworks support interdisciplinary collaboration in this compound mechanism-of-action studies?

- Methodological Answer : Form teams with domain experts (e.g., synthetic chemists, computational biologists) and use project management tools (e.g., GitHub for code, LabArchives for protocols). Predefine roles for hypothesis generation, experimental execution, and data analysis. Regular cross-disciplinary reviews align methodologies and resolve conflicts in interpretation .

Properties

Molecular Formula |

C21H15Cl2N3O4 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

(12R)-7,17-dichloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-12-carboxamide |

InChI |

InChI=1S/C21H15Cl2N3O4/c1-24-20(28)21(29)19(27)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)21/h3-8,25,29H,1-2H3,(H,24,28)/t21-/m1/s1 |

InChI Key |

YOJVEXXBEGGPCU-OAQYLSRUSA-N |

Isomeric SMILES |

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

Canonical SMILES |

CNC(=O)C1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.